molecular formula C18H13N3O2 B4988479 2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4988479
M. Wt: 303.3 g/mol
InChI Key: PZRSMFSFGSPBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, commonly known as Napyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxadiazoles, which have been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of Napyrazole is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and signaling pathways. Napyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Napyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Napyrazole has also been reported to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Napyrazole in lab experiments is its high yield and cost-effective synthesis method. It is also a versatile compound that can be modified to enhance its pharmacological properties. However, one of the limitations of using Napyrazole is its limited solubility in water, which can affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on Napyrazole. One of the potential areas of investigation is its use in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of Napyrazole and its potential therapeutic applications. Additionally, the modification of Napyrazole to enhance its pharmacological properties can also be explored.

Synthesis Methods

The synthesis of Napyrazole involves the reaction of 2-naphthol, hydrazine hydrate, and pyridine-2-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of Napyrazole obtained through this method is reported to be high, making it a cost-effective approach for its synthesis.

Scientific Research Applications

Napyrazole has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Napyrazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-2-6-14-11-15(9-8-13(14)5-1)22-12-17-20-18(21-23-17)16-7-3-4-10-19-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSMFSFGSPBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.